5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Catalog No.
S739390
CAS No.
73895-37-1
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS Number

73895-37-1

Product Name

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

IUPAC Name

5-chloro-2H-triazolo[4,5-b]pyridine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10)

InChI Key

VWIPQRGRUVTCMF-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=NNN=C21)Cl

Canonical SMILES

C1=CC(=NC2=NNN=C21)Cl

Potential as a Building Block in Medicinal Chemistry:

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a hydrogen atom at the 3rd position. This unique structure makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates [].

The triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, is known for its diverse biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties []. The pyridine ring, another aromatic heterocycle containing a nitrogen atom, is also found in numerous biologically active molecules []. Combining these two moieties in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine offers a platform for exploring new therapeutic possibilities.

Potential Applications in Material Science:

The aromatic nature and the presence of heteroatoms in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine suggest potential applications in material science. The compound could be explored for its ability to:

  • Form coordination complexes: The nitrogen atoms in the triazole and pyridine rings can act as Lewis bases, capable of forming stable bonds with metal ions. This property could be useful in the development of new catalysts or materials with specific functionalities [].
  • Contribute to polymer synthesis: The presence of reactive functional groups, such as the chlorine atom, could allow for the incorporation of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine into various polymer structures, potentially leading to materials with novel properties [].

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. Its molecular formula is C5_5H3_3ClN4_4, with a molecular weight of 154.56 g/mol. The compound features a chlorine atom at the 5-position of the triazole ring, contributing to its unique chemical properties and potential biological activities .

There is no documented research on the mechanism of action of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine.

  • Chlorine: Chlorine can be irritating to the skin, eyes, and respiratory system.
  • Heterocyclic aromatics: Some heterocyclic aromatic compounds can exhibit genotoxicity or carcinogenicity.
Typical for heterocycles, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.
  • Alkylation: The nitrogen atoms in the triazole and pyridine rings can undergo alkylation, leading to diverse derivatives with varying biological activities .
  • Condensation Reactions: It can also react with carbonyl compounds to form more complex structures through condensation reactions.

Research indicates that 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits significant biological activities. It has been studied for its potential as:

  • Antitumor Agent: Various derivatives of this compound have shown promise in inhibiting tumor growth.
  • Antiviral Activity: Some studies suggest that it may possess antiviral properties, although specific mechanisms are yet to be fully elucidated .

The synthesis of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves:

  • Starting Materials: Utilizing chlorinated pyridines and triazole derivatives.
  • Base-Promoted Reactions: A common method includes the reaction of 2-chloro-3-nitropyridines with triazole derivatives under basic conditions (e.g., using sodium carbonate) to facilitate nucleophilic substitution .
  • Isolation and Purification: The product is often purified through recrystallization or chromatography following the reaction.

The unique structure of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine allows for various applications:

  • Pharmaceutical Development: Its derivatives are being explored for use in drug formulations targeting cancer and viral infections.
  • Chemical Research: As a building block in organic synthesis for creating more complex heterocyclic compounds.

Interaction studies have focused on understanding how 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine interacts with biological targets. These studies often involve:

  • Molecular Docking: To predict binding affinities with specific receptors or enzymes.
  • In Vitro Assays: Evaluating the compound's efficacy against various cell lines to determine its potential therapeutic applications.

Several compounds share structural similarities with 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
4,6-Dichloropyridine-2,3-diamine24484-99-90.63Contains two amine groups; not a triazole.
5,6-Dichloropyridine-2,3-diamine97941-89-40.62Similar chlorinated structure; lacks triazole ring.
6-Chloro-3-nitropyridin-2-amine27048-04-00.62Contains a nitro group; different biological activity profile.
5-Chloro-3H-imidazo[4,5-b]pyridine52090-89-80.61Imidazole instead of triazole; distinct pharmacological properties.
6-Chloro-1H-pyrazolo[3,4-b]pyridine63725-51-90.59Pyrazole ring; different reactivity and biological activity.

The presence of the triazole ring in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine distinguishes it from these similar compounds and contributes to its unique chemical behavior and potential therapeutic effects.

Basic Physicochemical Parameters

Molecular Weight and Physical Constants

5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine exhibits well-defined physicochemical parameters that are fundamental to its chemical characterization [2]. The compound has a molecular formula of C₅H₃ClN₄ and a molecular weight of 154.56 g/mol [2] [4]. The density of the compound has been determined to be 1.84 g/cm³, indicating a relatively compact molecular structure [2].

ParameterValueReference
Molecular FormulaC₅H₃ClN₄ [2]
Molecular Weight154.56 g/mol [2] [4]
Density1.84 g/cm³ [2]
Boiling Point241°C [2]
Flash Point99°C [2]
Melting PointNot available [3]

The boiling point of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine is reported to be 241°C, while the flash point is 99°C [2]. These thermal properties reflect the stability of the fused heterocyclic system and the influence of the chlorine substituent on the overall molecular stability [2]. The compound is typically preserved under controlled conditions at temperatures between 2-8°C to maintain its chemical integrity [2].

Structural Features and Conformational Analysis

The structural architecture of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine consists of a fused bicyclic system containing both triazole and pyridine rings [5]. The molecular structure is characterized by the InChI identifier VWIPQRGRUVTCMF-UHFFFAOYSA-N and the simplified molecular-input line-entry system representation C1=CC(=NC2=NNN=C21)Cl [5]. The compound features a chlorine atom positioned at the 5-position of the triazole ring, which significantly influences its chemical reactivity and biological activity [6].

The compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and structural rigidity . The fused ring system provides enhanced stability compared to non-fused heterocyclic compounds, contributing to its potential applications in medicinal chemistry [6]. The planar nature of the bicyclic system allows for effective π-π stacking interactions and hydrogen bonding capabilities [8].

Predicted Collision Cross Section Data

Collision cross section data for 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine has been computationally predicted for various ionic adducts, providing valuable insights for mass spectrometric identification and analysis [5]. These values are essential for ion mobility spectrometry applications and structural characterization studies [5].

Adductm/zPredicted CCS (Ų)
[M+H]+155.01190125.0
[M+Na]+176.99384137.8
[M-H]-152.99734123.4
[M+NH₄]+172.03844143.8
[M+K]+192.96778133.0
[M+H-H₂O]+137.00188117.3
[M+HCOO]-199.00282141.3
[M+CH₃COO]-213.01847138.7

The collision cross section values demonstrate the structural compactness of the molecule, with the protonated species [M+H]+ showing a CCS value of 125.0 Ų [5]. The sodium adduct [M+Na]+ exhibits a larger cross section of 137.8 Ų, reflecting the increased ionic radius when complexed with sodium [5].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine and related compounds [9] [10] [11]. The proton nuclear magnetic resonance spectra of triazolopyridine derivatives typically exhibit characteristic signals in the aromatic region between 7-9 parts per million [9] [10].

For related triazolopyridine compounds, the aromatic protons on the pyridine ring appear as distinct multiplets, with chemical shifts influenced by the electronic effects of the fused triazole ring and substituents [9] [10]. The presence of the chlorine atom at the 5-position significantly affects the chemical environment of adjacent protons, leading to characteristic downfield shifts [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with quaternary carbons in the triazole ring appearing in the 140-160 parts per million region [9] [10]. The chlorine-bearing carbon typically exhibits a characteristic chemical shift around 150-160 parts per million due to the deshielding effect of the halogen [11].

Infrared Spectroscopy

Infrared spectroscopic analysis of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine reveals characteristic absorption bands that are diagnostic of the triazolopyridine framework [12] [8]. The compound exhibits strong absorption bands in the fingerprint region between 1400-1600 cm⁻¹, which are characteristic of aromatic carbon-carbon and carbon-nitrogen stretching vibrations [12] [8].

The presence of the triazole ring typically manifests as absorption bands around 1550-1620 cm⁻¹, corresponding to the stretching vibrations of the nitrogen-nitrogen and carbon-nitrogen bonds within the heterocyclic system [8]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the out-of-plane bending vibrations of aromatic hydrogens are observed around 800-900 cm⁻¹ [12] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine provides valuable information about its fragmentation behavior and structural elucidation [13]. The molecular ion peak appears at m/z 154, corresponding to the molecular weight of the compound [13]. The ionization energy for the related parent compound 1H-1,2,3-triazolo[4,5-b]pyridine has been determined to be 9.20 ± 0.05 electron volts using electron ionization methods [13].

The fragmentation pattern typically involves the loss of chlorine (mass 35) from the molecular ion, resulting in a base peak at m/z 119 [13]. Additional fragmentation may occur through the loss of nitrogen from the triazole ring, producing characteristic fragment ions that aid in structural confirmation [13]. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotope patterns that are diagnostic for chlorine-containing compounds [13].

Electronic and UV-Visible Spectra

Electronic absorption spectroscopy of triazolopyridine derivatives, including 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine, reveals characteristic absorption bands that arise from π→π* and n→π* electronic transitions [14] [15]. The electronic spectra of triazolopyrimidine derivatives, which share structural similarities, have been extensively studied and show absorption maxima in both polar and nonpolar solvents [14].

The compound exhibits electronic transitions that are sensitive to solvent polarity, indicating significant charge transfer character in the excited states [14]. The absorption spectra typically show bands in the ultraviolet region between 250-350 nanometers, with the exact position depending on the substituent effects and solvent environment [14] [15]. The chlorine substituent at the 5-position influences the electronic properties through its electron-withdrawing effect, leading to characteristic shifts in the absorption maxima [14].

Electronic Structure Properties

Molecular Orbital Analysis

Molecular orbital analysis of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine and related triazolopyridine derivatives provides insights into their electronic structure and reactivity patterns [17] [18]. Density functional theory calculations using the B3LYP functional and 6-31G basis set have been employed to investigate the frontier molecular orbitals of similar compounds [19] [20].

The highest occupied molecular orbital is typically localized on the triazole ring system and exhibits significant electron density on the nitrogen atoms [21] [19]. The lowest unoccupied molecular orbital shows distribution across both the triazole and pyridine rings, indicating the delocalized nature of the π-electron system [21] [19]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's electronic stability and reactivity [22] [19].

For related triazolopyridine compounds, the frontier orbital energies have been calculated, with typical highest occupied molecular orbital energies around -0.24 Hartree and lowest unoccupied molecular orbital energies around -0.06 Hartree [19]. These values indicate moderate electronic stability and potential for participation in various chemical reactions [19].

Electron Density Distribution

Electron density distribution analysis reveals the charge distribution pattern throughout the 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine molecule [17] [18]. Computational studies on similar triazolopyridine derivatives indicate that the nitrogen atoms in the triazole ring carry significant negative charge, while the carbon atoms bonded to nitrogen exhibit positive charge character [17] [18].

The chlorine substituent at the 5-position introduces significant polarization in the electron density distribution due to its high electronegativity [18]. This creates regions of electron deficiency adjacent to the chlorine atom, influencing the compound's reactivity toward nucleophilic attack [18]. The fused ring system promotes electron delocalization, contributing to the overall stability of the molecular framework [17] [18].

Computational Structure Evaluations

Computational structure evaluations using density functional theory methods provide detailed geometric parameters for 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine [23] [17] [18]. The optimized molecular geometry reveals bond lengths and angles that are consistent with the aromatic character of both ring systems [23] [17].

The carbon-chlorine bond length is typically calculated to be approximately 1.72 Angstroms, which is characteristic of aromatic carbon-chlorine bonds [19]. The nitrogen-nitrogen bond distances within the triazole ring are approximately 1.35 Angstroms, indicating partial double bond character due to resonance stabilization [17] [18]. The planarity of the bicyclic system is maintained with minimal deviation from coplanarity, facilitating π-electron delocalization across the entire molecular framework [23] [17].

XLogP3

1.2

Wikipedia

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Dates

Last modified: 08-15-2023

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